molecular formula C24H26N4O3 B14096304 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Cat. No.: B14096304
M. Wt: 418.5 g/mol
InChI Key: FQKWMQPOAUZANS-UHFFFAOYSA-N
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Description

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a complex organic compound that features a quinazolinone core and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as β-cyclodextrin-SO3H, which can be recovered and reused .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of recyclable catalysts and benign solvents is emphasized to ensure environmental sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinazolinone and indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the indole moiety can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1H-quinazolin-3-yl-acetic acid: Similar in structure but lacks the indole moiety.

    2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyrido[2,3-d]pyrimidine core instead of quinazolinone.

    3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Features a benzothiadiazine core.

Uniqueness

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is unique due to the presence of both quinazolinone and indole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research applications .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

InChI Key

FQKWMQPOAUZANS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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